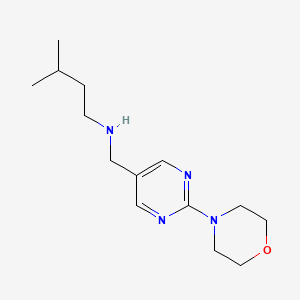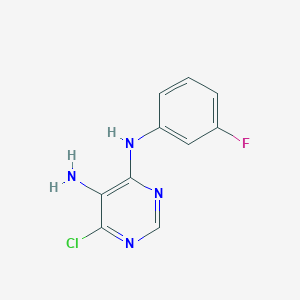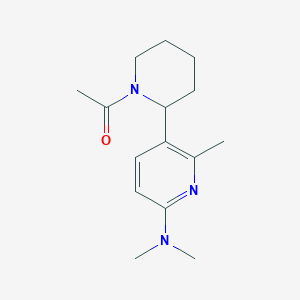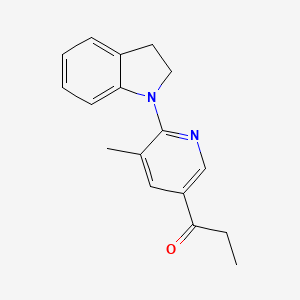
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic organic compound characterized by its unique imidazole ring structure
準備方法
The synthesis of 1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using an allyl halide.
Chlorination: The chlorophenyl group is introduced through a substitution reaction using a chlorinated aromatic compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Industry: The compound’s derivatives are investigated for their potential use in industrial processes, including catalysis and the production of specialty chemicals.
作用機序
The mechanism of action of 1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
1-Allyl-4-(3-chlorophenyl)-2-methyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a serotonin receptor agonist.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its entactogenic effects.
1-Benzylpiperazine: Initially developed as an antidepressant but later found to have stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H14ClN3 |
|---|---|
分子量 |
247.72 g/mol |
IUPAC名 |
5-(3-chlorophenyl)-2-methyl-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C13H14ClN3/c1-3-7-17-9(2)16-12(13(17)15)10-5-4-6-11(14)8-10/h3-6,8H,1,7,15H2,2H3 |
InChIキー |
QGTXELCLIDQOQA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(N1CC=C)N)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)






![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)

![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)


